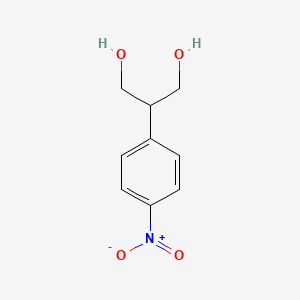

2-(4-Nitrophenyl)propane-1,3-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Nitrophenyl)propane-1,3-diol is a chemical compound with the molecular formula C9H11NO4. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propane-1,3-diol moiety. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)propane-1,3-diol typically involves the reduction of 4-nitroacetophenone followed by a series of chemical reactions. One common method includes the reduction of 4-nitroacetophenone to 4-aminophenylacetone, which is then subjected to a Mannich reaction to introduce the propane-1,3-diol moiety. The reaction conditions often involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using hydrogen gas and metal catalysts. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary and secondary hydroxyl groups undergo selective oxidation under controlled conditions:

The nitro group stabilizes intermediates through resonance, directing oxidation to the propane backbone rather than the aromatic ring.

Reduction Reactions

The nitro group is reducible to an amine, altering the compound’s electronic profile:

Reduction products serve as intermediates in drug synthesis, particularly for neurological agents .

Esterification and Ether Formation

Hydroxyl groups participate in nucleophilic acyl substitution:

Ester derivatives are pivotal in prodrug design, enhancing bioavailability .

Nucleophilic Aromatic Substitution

The nitro group activates the benzene ring for substitution under specific conditions:

Reactivity is constrained by the nitro group’s strong electron-withdrawing effect, favoring meta-substitution.

Condensation and Cyclization

The diol participates in cyclocondensation reactions:

Cyclized derivatives are utilized in asymmetric synthesis and polymer chemistry .

Comparative Reactivity with Analogs

Key differences from structurally related compounds:

Mechanistic Insights

-

Nitro Group Effects : The -NO₂ group decreases electron density on the benzene ring, reducing electrophilic substitution rates but enhancing stability toward oxidation.

-

Hydroxyl Group Reactivity : Primary hydroxyl (C1) is more reactive than secondary (C3) in esterification due to steric accessibility .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-(4-nitrophenyl)propane-1,3-diol exhibit antimicrobial properties. A study demonstrated that certain derivatives could inhibit bacterial growth by interfering with protein synthesis mechanisms. This makes them potential candidates for antibiotic development .

Pharmacological Applications

The compound has been studied for its role in drug discovery, particularly in synthesizing new pharmacologically active compounds. For instance, it serves as a precursor for the synthesis of various biologically active molecules, including those with anti-inflammatory and analgesic properties .

Case Study: Synthesis of New Antibiotics

A notable study involved the synthesis of nitroso derivatives from this compound. These derivatives were tested for their efficacy against several bacterial strains, showing promising results that warrant further investigation into their potential as new antibiotics .

Biochemical Applications

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For example, it can inhibit phosphatases, which play a crucial role in various cellular processes. This inhibition can lead to altered metabolic states that are beneficial in treating metabolic disorders .

Cell Culture Applications

In cell biology research, this compound is utilized in cell culture settings to study cellular responses to different stimuli. Its ability to modulate enzyme activity makes it a valuable tool for investigating biochemical pathways and cellular mechanisms .

Material Science

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research has shown that polymers modified with this compound exhibit improved resistance to degradation under various environmental conditions .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antibiotic development | Derivatives inhibit bacterial growth |

| Drug synthesis | Precursor for anti-inflammatory compounds | |

| Biochemistry | Enzyme inhibition | Inhibits phosphatases affecting metabolic pathways |

| Cell culture studies | Modulates cellular responses | |

| Material Science | Polymer modification | Enhances thermal stability and mechanical strength |

Mécanisme D'action

The mechanism of action of 2-(4-Nitrophenyl)propane-1,3-diol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Similar structure but with an amino group instead of a hydroxyl group.

4-Nitrophenylpropanol: Lacks the diol moiety, making it less versatile in certain reactions.

4-Nitrophenylacetone: Contains a ketone group instead of the diol, leading to different reactivity.

Uniqueness

2-(4-Nitrophenyl)propane-1,3-diol is unique due to its combination of a nitro group and a propane-1,3-diol moiety. This structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Activité Biologique

2-(4-Nitrophenyl)propane-1,3-diol, also known as 2-amino-1-(4-nitrophenyl)propane-1,3-diol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a nitrophenyl group attached to a propane-1,3-diol backbone. This configuration contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The nitro group can undergo reduction to form amino derivatives, which may enhance the compound's reactivity and affinity for biological targets. The compound has been shown to modulate enzyme activities and influence signaling pathways in cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.

- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which are crucial in mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Antimicrobial Studies

A study conducted by ResearchGate reported the synthesis of various nitroso derivatives from this compound. These derivatives exhibited enhanced antimicrobial activity compared to the parent compound.

Antioxidant Activity

In a comparative study published in the Journal of Medicinal Chemistry, the antioxidant activity of this compound was assessed using DPPH radical scavenging assays. The compound demonstrated significant scavenging ability, indicating its potential as a therapeutic agent against oxidative stress-related conditions.

Anti-inflammatory Mechanisms

Research published in Pharmaceutical Biology highlighted the anti-inflammatory effects of this compound. The study showed that the compound inhibited the expression of cyclooxygenase (COX) enzymes in vitro, suggesting a pathway through which it may exert anti-inflammatory effects.

Data Tables

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | ResearchGate |

| Antioxidant | Significant DPPH scavenging | Journal of Medicinal Chemistry |

| Anti-inflammatory | Inhibits COX expression | Pharmaceutical Biology |

Propriétés

IUPAC Name |

2-(4-nitrophenyl)propane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-4,8,11-12H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDKPEXFAQGVTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)CO)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.